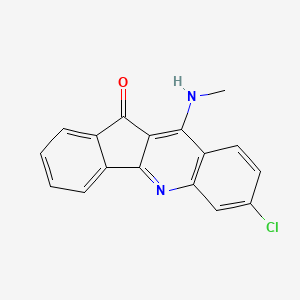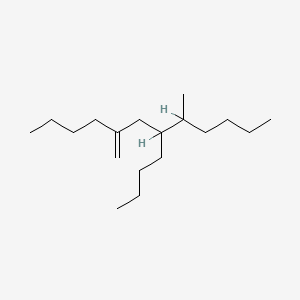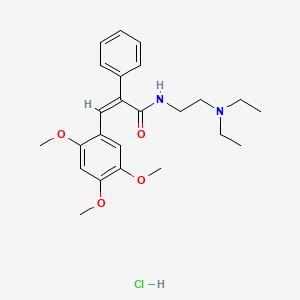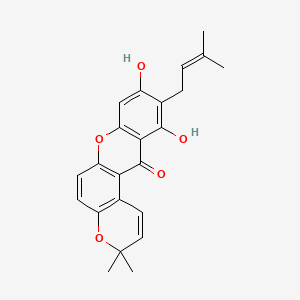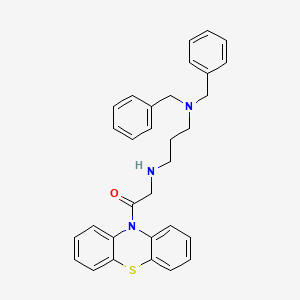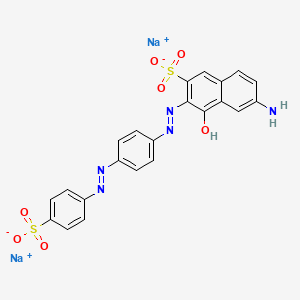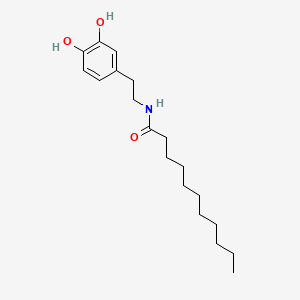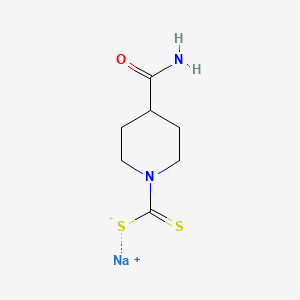
Sodium 4-carboxyamidopiperidinedithiocarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 4-carboxyamidopiperidinedithiocarbamate is a chemical compound belonging to the class of dithiocarbamates. Dithiocarbamates are organosulfur compounds characterized by the presence of sulfur atoms replacing oxygen atoms in carbamates. These compounds are widely used in various fields, including agriculture, medicine, and industry, due to their unique chemical properties .
Preparation Methods
The synthesis of sodium 4-carboxyamidopiperidinedithiocarbamate typically involves the reaction of piperidine derivatives with carbon disulfide and sodium hydroxide. The reaction conditions often include controlled temperatures and specific pH levels to ensure the formation of the desired product. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize yield and purity .
Chemical Reactions Analysis
Sodium 4-carboxyamidopiperidinedithiocarbamate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Sodium 4-carboxyamidopiperidinedithiocarbamate has a wide range of scientific research applications. In chemistry, it is used as a ligand in the synthesis of metal complexes. In biology and medicine, it has been studied for its potential as an enzyme inhibitor and its therapeutic effects in treating diseases like HIV and cancer. Additionally, it is used in industrial applications such as the production of rubber and as a corrosion inhibitor .
Mechanism of Action
The mechanism of action of sodium 4-carboxyamidopiperidinedithiocarbamate involves its interaction with molecular targets such as enzymes and metal ions. The compound can chelate metal ions, thereby inhibiting the activity of metalloenzymes. This chelation process disrupts the normal function of the enzymes, leading to various biological effects .
Comparison with Similar Compounds
Sodium 4-carboxyamidopiperidinedithiocarbamate can be compared with other dithiocarbamates such as sodium diethyldithiocarbamate and sodium dimethyldithiocarbamate. While all these compounds share similar structural features, this compound is unique due to its specific piperidine ring and carboxyamide group, which confer distinct chemical and biological properties .
Conclusion
This compound is a versatile compound with significant applications in various scientific fields. Its unique chemical structure and reactivity make it valuable for research and industrial purposes. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utilization in diverse applications.
Properties
CAS No. |
89970-79-6 |
|---|---|
Molecular Formula |
C7H11N2NaOS2 |
Molecular Weight |
226.3 g/mol |
IUPAC Name |
sodium;4-carbamoylpiperidine-1-carbodithioate |
InChI |
InChI=1S/C7H12N2OS2.Na/c8-6(10)5-1-3-9(4-2-5)7(11)12;/h5H,1-4H2,(H2,8,10)(H,11,12);/q;+1/p-1 |
InChI Key |
AZTJSMGMTBVHJJ-UHFFFAOYSA-M |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=S)[S-].[Na+] |
Related CAS |
95480-31-2 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


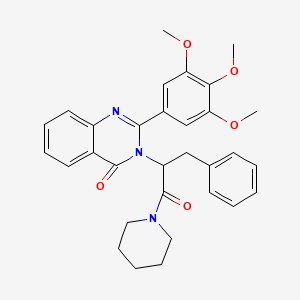
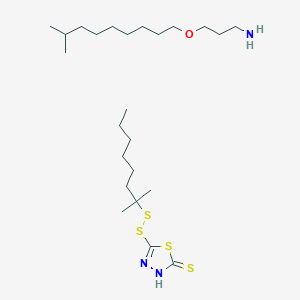
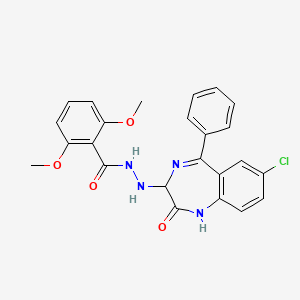

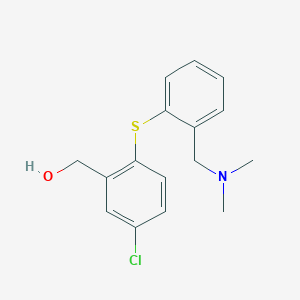
![[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[3-[[(2R)-3-amino-2-[[(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-19-[[(2R)-2-amino-3-phenylpropanoyl]amino]-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-oxopropyl]disulfanyl]propanoyl-methylamino]propanoate](/img/structure/B12708108.png)
![Benzonitrile, 4-[[(4-butylphenyl)imino]methyl]-](/img/structure/B12708120.png)
